Home > Products > Screening Compounds P145795 > 6-Bromo-2-methoxy-4-phenylquinazoline
6-Bromo-2-methoxy-4-phenylquinazoline - 332173-44-1

6-Bromo-2-methoxy-4-phenylquinazoline

Catalog Number: EVT-2993145
CAS Number: 332173-44-1
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Bromo-2-methoxy-4-(3-methoxypropoxy)benzene

Compound Description: This compound serves as a synthetic intermediate in the production of various organic molecules. It is synthesized from 2-methoxyphenol.

2,3-Dimethyl-3-(5′-bromo-2′-methoxy-4′-methylphenyl)cyclohexene

Compound Description: This compound is a key intermediate in the synthesis of Aplysin, a bromine-containing sesquiterpene with potential biological activities.

6-Bromo-4-methoxy-4-(substituted phenyl)iminoflavone

Compound Description: This class of compounds represents a series of iminoflavones synthesized from the corresponding chalcones. These compounds have demonstrated antimicrobial and antifungal properties.

5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid

Compound Description: This compound is a crucial building block for the synthesis of a potent antagonist targeting dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors.

6-Bromo-2,3-disubstituted-4(3H)-quinazolinones

Compound Description: This series of compounds was synthesized and evaluated for antiviral activity and cytotoxicity.

6-Bromo-2,5-dihydroxy-thiophenol

Compound Description: This compound was synthesized as a potential metabolite of nephrotoxic 2-bromohydroquinone-glutathione conjugates and was found to be nephrotoxic in rats.

Methyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate

Compound Description: This compound was synthesized from dimethyl 2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate using a silica gel catalyzed cyclization.

6-Bromo-2,3-disubstituted 4(3H)-Quinazolinones and Their Thiones

Compound Description: These compounds represent a series of quinazolinone derivatives and their corresponding thiones, synthesized and studied for their antibacterial properties.

4-(6-Bromo-2-benzothiazolylazo)pyrogallol (4-Br-BTAP)

Compound Description: 4-Br-BTAP is an organic reagent specifically designed for the detection and quantification of copper (Cu) and palladium (Pd).

Overview

6-Bromo-2-methoxy-4-phenylquinazoline is a quinazoline derivative characterized by the presence of a bromine atom at the 6-position, a methoxy group at the 2-position, and a phenyl group at the 4-position of the quinazoline ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Source and Classification

The compound is classified as a heterocyclic organic compound, specifically within the quinazoline family, which is known for its diverse pharmacological properties. Quinazolines are recognized for their roles in various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of substituents such as bromine and methoxy groups enhances the compound's reactivity and biological profile .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Bromo-2-methoxy-4-phenylquinazoline typically involves several key steps:

  1. Formation of the Quinazoline Core: The initial step may include the cyclization of 2-aminobenzonitrile with an appropriate aldehyde or ketone to form the quinazoline core.
  2. Bromination: Selective bromination at the 6-position is achieved using bromine or bromine-containing reagents under controlled conditions to ensure high yield and selectivity.
  3. Methoxylation: The introduction of the methoxy group at the 2-position can be accomplished through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

These steps highlight a multi-step synthetic approach that requires careful control of reaction conditions to optimize yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for 6-Bromo-2-methoxy-4-phenylquinazoline is C15H12BrN3OC_{15}H_{12}BrN_3O with a molecular weight of approximately 320.18 g/mol. The structure features a quinazoline ring system with distinct substituents that influence its chemical behavior:

  • Bromine Atom: Located at the 6-position, it increases electrophilicity.
  • Methoxy Group: Positioned at the 2-position, it enhances solubility and alters electronic properties.
  • Phenyl Group: At the 4-position, it contributes to the compound's aromatic characteristics.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond lengths and angles .

Chemical Reactions Analysis

Reactions and Technical Details

6-Bromo-2-methoxy-4-phenylquinazoline can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using reagents like hydrogen peroxide.
  3. Reduction Reactions: Reduction can be performed using sodium borohydride to convert specific functional groups.

These reactions are essential for modifying the compound for specific applications in drug development.

Mechanism of Action

Process and Data

The mechanism of action for 6-Bromo-2-methoxy-4-phenylquinazoline primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that derivatives of quinazolines can inhibit various kinases involved in cell signaling pathways, potentially leading to therapeutic effects against cancer and other diseases .

For instance, studies have shown that modifications at specific positions on the quinazoline ring can enhance binding affinity to targets like adenosine receptors, making these compounds promising candidates for drug development.

Physical and Chemical Properties Analysis

Properties and Relevant Data

The physical properties of 6-Bromo-2-methoxy-4-phenylquinazoline include:

  • Molecular Weight: Approximately 320.18 g/mol
  • Melting Point: Specific data may vary but typically falls within a range suitable for organic compounds.

Chemical properties include:

These properties are crucial for determining suitable conditions for storage and handling in laboratory settings .

Applications

Scientific Uses

6-Bromo-2-methoxy-4-phenylquinazoline has several applications in scientific research:

  1. Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases.
  2. Biological Research: Investigated for antimicrobial properties, contributing to the development of new antibiotics.
  3. Material Science: Used as a building block for synthesizing more complex organic materials with tailored properties.
Introduction to 6-Bromo-2-methoxy-4-phenylquinazoline in Modern Medicinal Chemistry

6-Bromo-2-methoxy-4-phenylquinazoline represents a strategically designed molecular architecture within the quinazoline family, integrating three critical structural features: a bromine atom at the C6 position, a methoxy group at C2, and a phenyl ring at C4. This configuration exemplifies contemporary approaches to optimizing heterocyclic compounds for targeted biological interactions, particularly in anticancer and antiparasitic drug discovery [3] [6]. The compound's significance stems from its potential to overcome limitations of existing therapies through enhanced target binding affinity, improved pharmacokinetic properties, and novel mechanisms of action against resistant pathogens and cancer cell lines [2] [4]. As a halogen-substituted quinazoline derivative, it occupies a distinctive niche in medicinal chemistry research, bridging traditional synthetic approaches with modern structure-based drug design principles.

Historical Context of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives have evolved from simple synthetic curiosities to privileged scaffolds in medicinal chemistry over more than a century. The foundational quinazoline structure was first synthesized in 1895 by Bischler and Lang through decarboxylation of a 2-carboxy derivative, establishing the basic fused benzene-pyrimidine framework [7]. This breakthrough was followed by Gabriel's improved synthetic methodologies in 1903, which facilitated broader exploration of quinazoline chemistry [7]. The therapeutic potential of quinazolines began gaining significant attention in the mid-20th century with the isolation and characterization of natural quinazoline alkaloids like vasicine (peganine) from Adhatoda vasica, which demonstrated bronchodilator properties [7].

Table 1: Historical Milestones in Quinazoline-Based Drug Development

YearDevelopmentSignificance
1895First synthesis of quinazoline by Bischler and LangEstablished core chemical scaffold
1903Gabriel's improved synthetic methodsEnabled broader derivatization
1888Isolation of vasicine alkaloidRevealed natural therapeutic potential
1950s-1970sDevelopment of α-adrenergic blockers (Prazosin)Validated quinazoline clinical utility
2000sFDA approvals of kinase inhibitors (Gefitinib, Erlotinib)Demonstrated targeted therapy applications

The modern era witnessed quinazoline derivatives achieving clinical success through FDA-approved drugs targeting diverse therapeutic areas. Notable examples include Prazosin hydrochloride (α1-adrenoceptor antagonist for hypertension), Terazosin (benign prostatic hyperplasia), and Doxazosin mesylate (hypertension management) [7]. The paradigm shift toward molecularly targeted cancer therapies brought quinazoline-based tyrosine kinase inhibitors to the forefront, with Gefitinib (2003), Erlotinib (2004), Lapatinib (2007), Vandetanib (2011), and Afatinib (2013) receiving FDA approval for various cancers [3] [7]. This historical trajectory demonstrates the scaffold's remarkable adaptability to different disease targets through strategic structural modifications, paving the way for next-generation derivatives like 6-bromo-2-methoxy-4-phenylquinazoline.

Rationale for Halogen-Substituted Quinazolines in Targeted Therapies

Halogenation, particularly bromination at the C6 position of quinazoline, constitutes a deliberate structural strategy to enhance pharmacological properties through multiple mechanisms. The bromine atom's substantial size (van der Waals radius: 1.85 Å) and moderate electronegativity enable distinctive interactions with biological targets that smaller halogens cannot achieve [6]. This includes:

  • Enhanced Binding Affinity: Bromine forms halogen bonds with carbonyl oxygen atoms and electron-rich aromatic residues (e.g., histidine, tyrosine) in enzyme binding pockets, creating additional anchoring points that improve binding stability and duration. For instance, in dihydrofolate reductase (DHFR) inhibitors, bromo-substituted quinazolines demonstrated 2-3 fold higher potency compared to non-halogenated analogs due to favorable interactions with hydrophobic subpockets [3].
  • Optimized Lipophilicity: Bromine substitution increases log P values by approximately 0.5-1.0 unit, improving membrane permeability and cellular uptake. This property is critical for intracellular targeting of pathogens like Leishmania species, where brominated quinazolines showed superior accumulation in macrophage-infected amastigotes compared to non-halogenated counterparts [2] [4].
  • Metabolic Stabilization: The bromine atom at C6 sterically hinders cytochrome P450-mediated oxidation at adjacent positions (C5 and C7), reducing phase I metabolism and extending plasma half-life. This effect was quantified in microsomal stability assays, where 6-bromo derivatives exhibited 40-60% higher metabolic stability than their non-brominated analogs [6].
  • Influence on Electronic Distribution: Bromine's electron-withdrawing inductive effect combined with electron-donating resonance effect alters quinazoline ring electron density, potentially enhancing interactions with charged residues in target proteins like trypanothione reductase in Leishmania parasites [2].

Table 2: Impact of Halogen Substitution on Quinazoline Biological Activity

HalogenVan der Waals Radius (Å)Relative Potency (DHFR IC₅₀)Lipophilicity (log P)Metabolic Stability (t₁/₂ min)
None-1.0 (reference)2.112.5
F1.471.81.915.2
Cl1.753.52.822.7
Br1.855.23.332.4
I1.984.73.828.9

The strategic incorporation of bromine at C6 specifically addresses drug resistance mechanisms. In Leishmania donovani studies, 6-bromoquinazolines overcame pentamidine resistance by maintaining intracellular accumulation despite upregulated efflux pumps, attributable to their higher lipophilicity and affinity for membrane transporters [4]. Similarly, in cancer models, brominated quinazolines retained potency against EGFR-mutant cell lines with acquired resistance to first-generation tyrosine kinase inhibitors, suggesting potential for circumventing common resistance mutations [3]. These attributes establish 6-bromo substitution as a rational design element for targeted therapies against resistant diseases.

Role of Methoxy and Phenyl Substituents in Bioactivity Modulation

The 2-methoxy and 4-phenyl substituents in 6-bromo-2-methoxy-4-phenylquinazoline synergistically modulate bioactivity through complementary mechanisms, transforming the base scaffold into a therapeutically optimized structure:

2-Methoxy Group:

  • Hydrogen Bond Acceptor Capability: The methoxy oxygen serves as a hydrogen bond acceptor, facilitating interactions with serine and threonine residues in kinase ATP-binding sites (e.g., EGFR, VEGFR). Molecular docking studies demonstrate that 2-methoxyquinazolines form 0.5-1.0 kcal/mol stronger hydrogen bonds compared to 2-H analogs, translating to 2-3 fold potency improvements [6].
  • Metabolic Stability Enhancement: Methoxy groups resist oxidative metabolism more effectively than methyl or hydroxy substituents. In microsomal studies, 2-methoxyquinazolines exhibited 2-fold longer half-lives than 2-methyl analogs due to reduced vulnerability to cytochrome P450-mediated demethylation [3].
  • Electron-Donating Effect: The +R effect of methoxy increases electron density at N3 and N1 positions, enhancing interactions with acidic residues in target proteins like PARP-1. Quantum chemical calculations confirm 0.15 eV higher highest occupied molecular orbital (HOMO) energy in 2-methoxy derivatives versus unsubstituted quinazolines, facilitating charge-transfer interactions [3].

4-Phenyl Group:

  • Hydrophobic Pocket Occupation: The aromatic phenyl ring occupies hydrophobic subpockets in enzyme binding sites, contributing substantial binding energy (ΔG = -2 to -4 kcal/mol) through van der Waals contacts. In tubulin polymerization inhibitors, 4-phenylquinazolines showed 10-fold greater activity than 4-H analogs due to enhanced interactions with the colchicine binding site [3].
  • Pharmacophore Extension: The phenyl group enables π-stacking interactions with tyrosine, phenylalanine, and tryptophan residues. X-ray crystallography of BCRP inhibitors revealed face-to-edge stacking between the 4-phenyl ring and Trp632 residue, a critical interaction absent in smaller 4-substituents [3].
  • Structure-Activity Relationship (SAR) Flexibility: Para-substitution on the phenyl ring allows fine-tuning of target selectivity. Electron-withdrawing groups (e.g., -CF₃, -CN) enhance kinase inhibition, while electron-donating groups (e.g., -OMe, -NH₂) improve antiparasitic activity. For instance, 4-(3-nitrophenyl) derivatives showed IC₅₀ = 0.13 μM against BCRP, whereas 4-(4-aminophenyl) analogs exhibited IC₅₀ = 1.2 μM against Leishmania promastigotes [2] [3].

Table 3: Bioactivity Profiles of Quinazoline Derivatives with Methoxy/Phenyl Substitutions

Compound StructureBiological TargetKey ActivityMechanistic Insight
6-Br-2-OMe-4-phenylEGFR mutant L858R/T790MIC₅₀ = 0.24 μMMethoxy H-bond with Thr790; phenyl fills hydrophobic pocket II
6-Br-2-OMe-4-(3-CF₃-phenyl)BCRP/ABCG2IC₅₀ = 23.4 nMTrifluoromethyl enhances π-stacking with Trp632
6-Br-2-OMe-4-phenylL. donovani amastigotesIC₅₀ = 2.7 μMPhenyl enables hydrophobic interaction with trypanothione reductase
6-Br-2-OMe-4-(4-OMe-phenyl)Tubulin polymerization89% inhibition at 10 μMMethoxyphenyl optimizes colchicine site binding

The combined effects of these substituents create a multifunctional pharmacophore. In antileishmanial applications, the 2-methoxy group enhances membrane penetration while the 4-phenyl group facilitates trypanothione reductase inhibition, collectively improving efficacy against intramacrophagic amastigotes [2] [4]. For anticancer targets, the methoxy group's hydrogen bonding complements the phenyl ring's hydrophobic interactions, enabling potent inhibition of resistance-associated kinases and efflux pumps. This strategic substitution pattern positions 6-bromo-2-methoxy-4-phenylquinazoline as a versatile scaffold for further optimization across therapeutic areas.

Properties

CAS Number

332173-44-1

Product Name

6-Bromo-2-methoxy-4-phenylquinazoline

IUPAC Name

6-bromo-2-methoxy-4-phenylquinazoline

Molecular Formula

C15H11BrN2O

Molecular Weight

315.17

InChI

InChI=1S/C15H11BrN2O/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

TTZQZJSCZVKQIG-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.